molecular formula C22H19FN4O3S B12128811 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide

4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide

Cat. No.: B12128811
M. Wt: 438.5 g/mol
InChI Key: PFEJOYJUIAUBOQ-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C22H19FN4O3S and a molecular weight of 438.4747 This compound is known for its unique structural features, which include a quinoxaline core, a sulfonamide group, and a fluoro-substituted aromatic ring

Preparation Methods

The synthesis of 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide typically involves multistep organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylation, and nitration . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide include other quinoxaline derivatives and sulfonamide-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C22H19FN4O3S/c1-14-12-15(23)10-11-20(14)31(28,29)27-22-21(24-16-6-5-7-17(13-16)30-2)25-18-8-3-4-9-19(18)26-22/h3-13H,1-2H3,(H,24,25)(H,26,27)

InChI Key

PFEJOYJUIAUBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC

Origin of Product

United States

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